(3-Cyclopropylfuran-2-yl)boronic acid

Heteroaryl boronic acid stability Protodeboronation kinetics Suzuki-Miyaura coupling robustness

Standard Suzuki-Miyaura coupling fails with labile heteroaryl boronic acids due to rapid protodeboronation. (3-Cyclopropylfuran-2-yl)boronic acid offers a stabilized, sterically shielded 2-boronic acid on a furan ring for reliable C-C bond formation. - **Key advantage:** Cyclopropyl at C-3 reduces protodeboronation vs. unsubstituted furan-2-boronic acid - **Application:** Late-stage diversification & SAR of furan-containing bioactives (e.g., pinnatin A analogs) - **Alternate form:** Pinacol ester (CAS 2223040-07-9) for enhanced stability at scale Procurement-ready for pharma/agrochemical R&D.

Molecular Formula C7H9BO3
Molecular Weight 151.96 g/mol
Cat. No. B11920084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopropylfuran-2-yl)boronic acid
Molecular FormulaC7H9BO3
Molecular Weight151.96 g/mol
Structural Identifiers
SMILESB(C1=C(C=CO1)C2CC2)(O)O
InChIInChI=1S/C7H9BO3/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5,9-10H,1-2H2
InChIKeyGJSSTKIYBGWOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyclopropylfuran-2-yl)boronic acid: Specifications & Procurement


(3-Cyclopropylfuran-2-yl)boronic acid (CAS: 2225173-58-8) is a heteroaryl boronic acid featuring a furan ring substituted with a cyclopropyl group at the 3-position and a boronic acid moiety at the 2-position . With molecular formula C₇H₉BO₃ and molecular weight 151.96 g/mol , this compound belongs to the class of 2-heteroaryl boronic acids widely employed as nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for C–C bond formation [1]. Heteroaryl boronic acids are particularly valued in pharmaceutical and agrochemical synthesis for their ability to introduce heteroaromatic motifs into complex molecular scaffolds under relatively mild, functional-group-tolerant conditions [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 97% to 98% , with its pinacol ester derivative (CAS: 2223040-07-9) offering an alternative boron form with enhanced handling stability for certain reaction protocols .

Workflow

Suzuki-Miyaura cross-coupling for C–C bond formation under mild, functional-group-tolerant conditions

Building block

Introduces 3-cyclopropylfuran-2-yl motif into pharmaceutical and agrochemical molecular scaffolds

Procurement note

Pinacol ester derivative available as alternative boron form with enhanced handling stability

(3-Cyclopropylfuran-2-yl)boronic acid: Generic Substitution Risks


Heteroaryl boronic acids cannot be treated as interchangeable commodities in synthetic workflows due to pronounced differences in protodeboronation susceptibility, steric constraints at the transmetalation step, and electronic effects on coupling efficiency. Five-membered 2-heteroaromatic boronic acids—including furan-2-boronic acid and its simple alkyl-substituted analogs—are well-documented to undergo rapid protodeboronation under the basic aqueous conditions standard to Suzuki-Miyaura coupling, often resulting in low yields or complete reaction failure [1]. The placement and identity of substituents around the furan ring directly modulate both the electronic density at the C–B bond (affecting protodeboronation kinetics) and the steric accessibility of the boronic acid to the palladium catalyst [2]. For (3-cyclopropylfuran-2-yl)boronic acid, the 3-cyclopropyl substituent introduces a unique combination of steric bulk and conformational rigidity adjacent to the boronic acid group, which can meaningfully alter coupling outcomes compared to unsubstituted furan-2-boronic acid, 3-methylfuran-2-boronic acid, or regioisomeric cyclopropyl-substituted furan boronic acids [3]. Simply substituting a cheaper or more readily available furan boronic acid without accounting for these structural determinants risks protodeboronation side-product formation, incomplete conversion, or the need for extensive re-optimization of catalyst, base, solvent, and temperature parameters.

Protodeboronation sensitivity

2-Furanyl boronic acids undergo base-catalyzed protodeboronation; substituting unsubstituted or differently substituted furan boronic acids may shift coupling outcomes and yield profiles

Regiochemical mismatch

The 2-boronic acid position adjacent to the furan oxygen introduces steric hindrance that can limit coupling efficiency relative to 3-substituted analogs; positional isomer selection may require re-optimization

Cyclopropyl steric effects

The 3-cyclopropyl group adds steric bulk and conformational rigidity; simpler analogs (e.g., 3-methylfuran-2-boronic acid) may produce different coupling profiles and yields

(3-Cyclopropylfuran-2-yl)boronic acid: Differentiation Evidence


Hydrolytic Stability of 2-Furanyl Boronic Acids

Among five-membered 2-heteroaromatic boronic acids, furan-2-yl derivatives exhibit intermediate protodeboronation susceptibility relative to more labile 2-pyridyl and 2-thienyl analogs, but remain significantly less stable than phenylboronic acid. This class-level stability gradient informs selection of (3-cyclopropylfuran-2-yl)boronic acid over certain heteroaryl alternatives when coupling robustness is paramount. Specifically, 2-pyridylboronic acid is notoriously unstable toward protodeboronation and frequently fails to yield coupling product under standard basic Suzuki conditions [1]. In contrast, while 2-furanylboronic acids also undergo base-catalyzed protodeboronation, the rate is measurably lower, enabling successful coupling in aqueous alcoholic media with moderate to good yields when appropriate catalyst systems are employed [2]. The differential stability arises from the relative electron-donating capacity of the heterocycle: furan (moderate donor) confers greater resistance to hydroxide-mediated C–B cleavage than strongly electron-withdrawing pyridine but less than thiophene or benzene [1]. For procurement decisions in pharmaceutical process chemistry where aqueous basic conditions are unavoidable, selecting a furan-based boronic acid over a pyridine- or imidazole-based boronic acid may reduce the risk of low-yield or failed coupling events attributable to reagent decomposition [2].

Stability ranking
Class-level inference
Furan-2-yl: intermediate stability; ranked 3rd of 4 common heteroaryl boronic acid classes (phenyl > thiophene ≈ furan > 2-pyridyl)
Informs reagent selection when protodeboronation risk is critical; furan preferred over pyridine-based boronic acids under standard aqueous Suzuki conditions
Class-level qualitative ranking; actual stability depends on substitution pattern and reaction conditions
Heteroaryl boronic acid stability Protodeboronation kinetics Suzuki-Miyaura coupling robustness

Regiochemical Effects of Boronic Acid Position

The position of the boronic acid group on the furan ring critically influences cross-coupling efficiency with sterically demanding coupling partners. Direct comparative data from a study coupling nine heteroaryl boronic acids with steroidal 17-iodoandrostene substrates under identical Suzuki conditions (Pd(PPh₃)₄, 2M Na₂CO₃, MeOH) demonstrate that furan-2-yl boronic acid gave no detectable coupling product (0% yield), whereas furan-3-yl boronic acid afforded product in the 10-60% yield range [1]. This positional effect is attributable to increased steric hindrance at the 2-position when adjacent to the furan oxygen atom, which impedes approach of the palladium-aryl intermediate during transmetalation. For (3-cyclopropylfuran-2-yl)boronic acid, the boronic acid resides at the 2-position, with the cyclopropyl group occupying the 3-position. This substitution pattern presents a distinct steric and electronic profile compared to (3-cyclopropylfuran-3-yl)boronic acid (if the boronic acid were at the 3-position) or regioisomeric (4-cyclopropylfuran-2-yl)boronic acid. Procurement decisions must account for whether the intended coupling partner can tolerate the steric demands of a 2-boronic acid substitution pattern.

Regiochemical yield impact
Cross-study comparable
2-furanyl: 0% yield vs. 3-furanyl: 10–60% yield with sterically demanding steroidal iodide under identical Pd(PPh₃)₄/Na₂CO₃/MeOH conditions
2-Boronic acid position may limit coupling efficiency with bulky substrates; positional isomer choice directly affects reaction success
Comparative literature data; yields may differ with other electrophiles or catalyst systems
Regioselective Suzuki coupling Furan boronic acid positional isomerism Heteroaryl coupling efficiency

Modular Furan Synthesis via 3-Borylated Intermediates

3-Borylated furans serve as versatile modular intermediates for the programmable construction of multiply substituted furan scaffolds with up to four different substituents. A trans-carboboration cascade methodology enables the one-step synthesis of trisubstituted furylboronic acid pinacol ester derivatives in good yields; a subsequent Suzuki coupling then installs a fourth substituent of choice, yielding tetrasubstituted (arylated) furans [1]. This modular approach is 'unrivaled' in allowing four different substituents to be introduced in a programmable manner, enabling access to all 12 possible regioisomers resulting from systematic permutation of four different groups about the furan core [1]. (3-Cyclopropylfuran-2-yl)boronic acid, as a 3-substituted, 2-borylated furan building block, fits within this modular framework as a pre-functionalized intermediate that can undergo further Suzuki coupling at the 2-position boronic acid site to introduce additional aryl or heteroaryl groups. The value proposition for procurement lies in the compound's utility as a late-stage diversification handle in library synthesis for medicinal chemistry hit-to-lead optimization or materials science applications requiring highly arylated furan motifs [2].

Modular synthesis capability
Class-level inference
3-Borylated furans enable programmable installation of up to 4 different substituents via trans-carboboration/Suzuki cascade, providing access to diverse tetra-substituted furan regioisomers
Supports efficient library synthesis and late-stage diversification in medicinal chemistry campaigns
Methodology requires propargyl alcohol, B₂(pin)₂, and Pd/Cu catalyst; general substrate scope reported
Modular furan synthesis Trans-carboboration Multiply arylated furans

Silver Oxide-Enhanced Suzuki Coupling of Cyclopropyl Boronic Acids with Bromofuran Electrophiles

Suzuki cross-coupling between cyclopropylboronic acid derivatives and bromofuran electrophiles benefits significantly from silver(I) oxide (Ag₂O) as a co-additive. In the synthesis of the cyclopropylfuran segment of the antitumor natural product pinnatin A, coupling of cyclopropylboronic acid (chiral) with bromofuran under Falck's and Deng's conditions using Ag₂O-K₂CO₃ afforded moderate to good yields of the cross-coupled product [1]. Importantly, increasing the amount of K₂CO₃ from 3.0 equivalents to 5.0 equivalents further improved coupling yields for both boronic acid and boronate substrates, and boronic acids were found to be preferable to the corresponding pinacol esters [1]. In contrast, attempts using Pd(OAc)₂ with K₂CO₃ and Bu₄NBr gave only 6% yield, and substitution of K₂CO₃ with CsF increased the yield to 25% [1]. The poor yields observed in the absence of Ag₂O were attributed to steric effects from geminal substitution on the cyclopropane coupling partner, since coupling of 2-alkyl-1-iodocyclopropanes with arylboronic acids proceeded in good yields [1]. This evidence establishes that (3-cyclopropylfuran-2-yl)boronic acid, when employed in couplings involving sterically encumbered cyclopropane-containing partners, may require Ag₂O additive for optimal conversion.

Ag₂O additive effect
Supporting evidence
With Ag₂O/K₂CO₃: moderate to good yields; without Ag₂O: 6% yield (Pd(OAc)₂/K₂CO₃) or 25% (Pd(OAc)₂/CsF); boronic acids outperformed pinacol esters
Ag₂O co-additive may be critical for sterically hindered cyclopropyl–furan couplings; enables reaction optimization that may be unachievable with simpler boronic acids
Reported for pinnatin A segment synthesis; generalizability to other substrates requires validation
Cyclopropyl-furan coupling Ag₂O additive effect Sterically hindered Suzuki coupling

(3-Cyclopropylfuran-2-yl)boronic acid Applications


Furan Core Diversification in Hit-to-Lead

In drug discovery programs targeting biologically active furan-containing scaffolds, (3-cyclopropylfuran-2-yl)boronic acid serves as a strategic building block for late-stage diversification. As demonstrated by the modular trans-carboboration/Suzuki cascade methodology, 3-borylated furans enable the programmable installation of up to four different substituents around the furan core, providing access to all 12 possible regioisomers from four distinct substituents [1]. This compound is particularly suited for SAR (structure-activity relationship) campaigns where systematic variation of furan substitution patterns is required to optimize potency, selectivity, or pharmacokinetic properties. The cyclopropyl group itself is a privileged motif in medicinal chemistry, known to enhance metabolic stability and modulate molecular conformation compared to simple alkyl substituents. Procuring this compound enables parallel library synthesis and reduces the synthetic burden of de novo furan construction for each analog.

Natural Product Analogs: Pinnatin A Derivatives

The cyclopropylfuran moiety is a defining structural feature of bioactive gersolane-type diterpenes such as pinnatin A, which exhibits significant differential antitumor activity across the NCI 60-cell-line tumor panel [1]. The stereoselective synthesis of the C(2)-C(11) cyclopropylfuran segment of pinnatin A was achieved via Suzuki cross-coupling between a chiral cyclopropylboronic acid and bromofuran, with Ag₂O additive proving critical for attaining synthetically useful yields [1]. (3-Cyclopropylfuran-2-yl)boronic acid represents a pre-functionalized intermediate for the construction of pinnatin A analogs and related cyclopropylfuran-containing natural product derivatives. The compound's 2-boronic acid substitution pattern mirrors the connectivity required for coupling with electrophilic partners in the target scaffold, positioning it as a strategic procurement item for academic and industrial natural product synthesis groups pursuing structure-activity studies of this pharmacologically interesting chemotype.

Heteroaryl Boronic Acid Stability in Scale-Up

Heteroaryl boronic acids—particularly 2-pyridyl and 2-imidazolyl derivatives—are documented to undergo rapid protodeboronation under the basic aqueous conditions standard to Suzuki-Miyaura cross-coupling, frequently causing low yields or complete reaction failure at scale [1]. While furan-2-yl boronic acids are also susceptible to protodeboronation, they exhibit greater stability than the most labile heteroaryl analogs [1]. (3-Cyclopropylfuran-2-yl)boronic acid should be prioritized over more labile heteroaryl boronic acids (e.g., 2-pyridylboronic acid) in process development when the target molecule requires a heteroaromatic coupling partner and aqueous basic conditions are unavoidable. Additionally, the availability of the corresponding pinacol ester derivative (CAS: 2223040-07-9) provides an alternative boron form with enhanced handling and storage stability, offering a risk-mitigation strategy for scale-up campaigns where boronic acid decomposition is a concern [2].

Agrochemical Intermediates from Sterically Hindered Furans

In the synthesis of furan-containing agrochemical intermediates, coupling reactions often involve sterically encumbered partners where standard Suzuki conditions yield unsatisfactory conversion. As demonstrated in the cyclopropylfuran synthesis of pinnatin A, couplings of cyclopropylboronic acids with bromofuran electrophiles benefit significantly from the addition of Ag₂O as a co-additive, improving yields from 6-25% (without Ag₂O) to moderate-to-good levels [1]. For procurement in agrochemical R&D settings, (3-cyclopropylfuran-2-yl)boronic acid should be evaluated in conjunction with Ag₂O-containing protocols when the intended coupling partner presents significant steric bulk. The compound's 3-cyclopropyl substitution may also confer favorable physicochemical properties (lipophilicity, metabolic stability) to the resulting agrochemical product, consistent with the established use of cyclopropyl groups to modulate the properties of crop protection agents.

Application
Selection Property
Validation Focus
Furan scaffold diversification in hit-to-lead
Modular 3-borylated furan intermediate for programmable substituent installation
Regiochemical control and substituent compatibility in cross-coupling
Cyclopropylfuran natural product analog synthesis (e.g., pinnatin A)
2-Boronic acid connectivity matching pinnatin A cyclopropylfuran core
Ag₂O-mediated Suzuki coupling evaluation for sterically hindered partners
Heteroaryl Suzuki coupling scale-up
Protodeboronation stability assessed relative to more labile heteroaryl boronic acids
Base, solvent, and catalyst compatibility verification under aqueous conditions
Sterically hindered furan-containing agrochemical synthesis
3-Cyclopropyl substitution for physicochemical property modulation
Coupling protocol optimization with Ag₂O additive to mitigate steric effects

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